molecular formula C14H26N2O3 B12960663 tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate

tert-Butyl (R)-4-isobutyryl-3-methylpiperazine-1-carboxylate

Cat. No.: B12960663
M. Wt: 270.37 g/mol
InChI Key: FLQDJXSKZFJAOC-LLVKDONJSA-N
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Description

tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an isobutyryl group, and a methyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl, isobutyryl, and methyl groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through an acylation reaction using isobutyryl chloride and a base.

    Introduction of the Methyl Group: The methyl group can be introduced using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research purposes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate: Unique due to its specific functional groups and structure.

    tert-Butyl ®-4-acetyl-3-methylpiperazine-1-carboxylate: Similar structure but with an acetyl group instead of an isobutyryl group.

    tert-Butyl ®-4-propionyl-3-methylpiperazine-1-carboxylate: Similar structure but with a propionyl group instead of an isobutyryl group.

Uniqueness

tert-Butyl ®-4-isobutyryl-3-methylpiperazine-1-carboxylate is unique due to the presence of the isobutyryl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in the design of new pharmaceuticals and materials with desired characteristics.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl (3R)-3-methyl-4-(2-methylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-7-15(9-11(16)3)13(18)19-14(4,5)6/h10-11H,7-9H2,1-6H3/t11-/m1/s1

InChI Key

FLQDJXSKZFJAOC-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C(=O)C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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